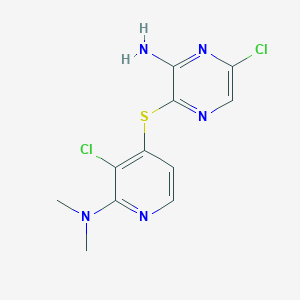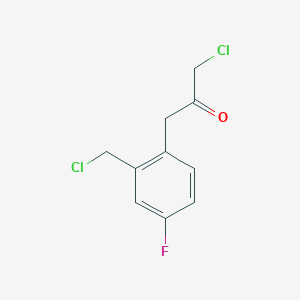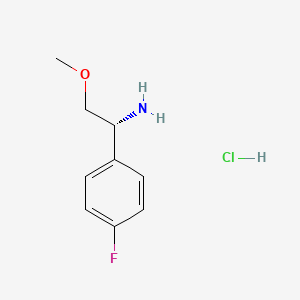
(R)-1-(4-Fluorophenyl)-2-methoxyethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and methoxyethanol.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with methoxyethanol under acidic conditions to form an intermediate compound.
Amine Introduction: The intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrochloride Formation: Finally, the resulting amine compound is treated with hydrochloric acid to form the hydrochloride salt of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorophenyl group allows for substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions, often under the influence of catalysts or specific solvents.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Compounds with new substituents replacing the fluorine atom.
Scientific Research Applications
(1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(1R)-1-(4-CHLOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with a chlorine atom instead of fluorine.
(1R)-1-(4-BROMOPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with a bromine atom instead of fluorine.
(1R)-1-(4-IODOPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE: Similar structure with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1R)-1-(4-FLUOROPHENYL)-2-METHOXYETHAN-1-AMINE HYDROCHLORIDE imparts unique properties, such as increased electronegativity and reactivity, compared to its chlorine, bromine, and iodine analogs. This makes it particularly valuable in specific chemical reactions and applications where these properties are advantageous.
Properties
Molecular Formula |
C9H13ClFNO |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(1R)-1-(4-fluorophenyl)-2-methoxyethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
GVLYRDMYMGFBQS-FVGYRXGTSA-N |
Isomeric SMILES |
COC[C@@H](C1=CC=C(C=C1)F)N.Cl |
Canonical SMILES |
COCC(C1=CC=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


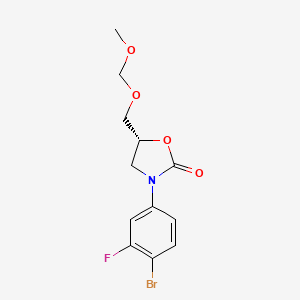
![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)
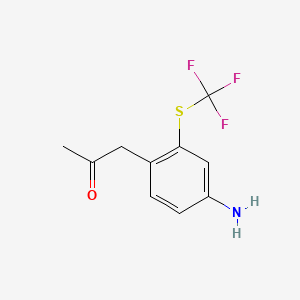
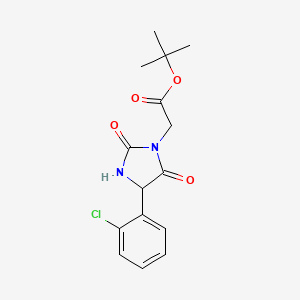

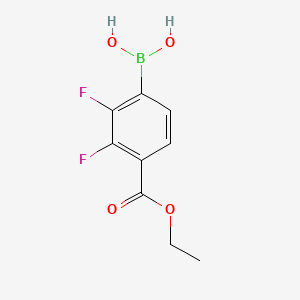
![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)
![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)
